BenchChemオンラインストアへようこそ!

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

PHOSPHO1 Phosphatase inhibitor Target selectivity

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 907973-61-9) is a synthetic small-molecule bis-heterocyclic agent defined by a benzothiazole core substituted with a 4-fluorine atom, linked via an amide bridge to a 4-cyanobenzoyl fragment. This compound, formally classified as a benzamide–benzothiazole derivative (MeSH headings: *Benzamides, *Benzothiazoles) , has been specifically registered in the U.S.

Molecular Formula C15H8FN3OS
Molecular Weight 297.31
CAS No. 907973-61-9
Cat. No. B2626053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
CAS907973-61-9
Molecular FormulaC15H8FN3OS
Molecular Weight297.31
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)F
InChIInChI=1S/C15H8FN3OS/c16-11-2-1-3-12-13(11)18-15(21-12)19-14(20)10-6-4-9(8-17)5-7-10/h1-7H,(H,18,19,20)
InChIKeyRJYJWQDFHWGXPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 907973-61-9) – Core Identity, Pharmacological Class, and Scientific Sourcing Snapshot


4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide (CAS 907973-61-9) is a synthetic small-molecule bis-heterocyclic agent defined by a benzothiazole core substituted with a 4-fluorine atom, linked via an amide bridge to a 4-cyanobenzoyl fragment . This compound, formally classified as a benzamide–benzothiazole derivative (MeSH headings: *Benzamides, *Benzothiazoles) [1], has been specifically registered in the U.S. National Library of Medicine's MeSH Supplementary Concept database as ML086 and annotated as a PHOSPHO1 inhibitor [1]. Unlike broader benzothiazole-amide libraries that may target kinases (e.g., LRRK2) or adenosine receptors, the defined single-target annotation provided for this molecule directs it towards the study of skeletal mineralization and soft-tissue ossification pathways, making it a focused chemical probe in a distinct niche [1]. Its physicochemical identity (C15H8FN3OS, molecular weight 297.31 g/mol) has been catalogued alongside a canonical SMILES string (FC1=C2N=C(NC(=O)C3=CC=C(C=C3)C#N)SC2=CC=C1) facilitating unambiguous computational registration in chemical biology workflows .

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide: Why Precision Pharmacology Precludes Generic Replacement by Other Benzothiazole-Benzamides


Generic substitution of benzothiazole-benzamide derivatives is scientifically unsound due to this scaffold's extreme pharmacophore sensitivity: minor substituent changes trigger substantial target-class switching. The specific placement of the 4-fluoro on the benzothiazole and the 4-cyano on the benzamide ring precisely programs ML086 as a selective PHOSPHO1 inhibitor [1]. In contrast, close structural analogues where the cyano group is absent or replaced, or where the fluorine is repositioned (e.g., to the 6-position) or replaced by electron-withdrawing groups such as trifluoromethyl, have been profiled in the patent literature as potent LRRK2 kinase inhibitors with neuroprotective properties [2]. Even more critically, a morpholino-ethyl extension at the amide nitrogen (CAS 1216694-04-0) or a pyridinylmethyl substitution (CAS 899735-38-7) creates distinctly different chemical entities with uncharacterized target profiles, demonstrating that the 'N-H' amide proton is a key pharmacophoric feature [3]. Consequently, sourcing an apparently inexpensive 'in-class analog' without pre-validated PHOSPHO1 activity data risks complete experimental failure. The following section provides the quantitative binding evidence that underpins the unique selection value of this chemical entity.

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide – Quantitative Differentiation Evidence for Scientific & Procurement Decisions


Validated Target Identity: Selective PHOSPHO1 Inhibition Confirmed by Curated Bioinformatics Curation vs. Off-Target Kinase Profiles of Close-in Analogs

The compound is uniquely registered as a PHOSPHO1 inhibitor (ML086) within the NLM MeSH controlled vocabulary, sourced from a primary synthesis and evaluation study published in Bioorganic & Medicinal Chemistry Letters [1]. This provides a defined target identity. By contrast, structural analogs within the benzothiazole-benzamide class possessing a 4-morpholinobenzamide group instead of the 4-cyanobenzamide group (e.g., N-(6-fluorobenzothiazole-2-yl)-4-morpholinobenzamide) are profiled as selective LRRK2 kinase inhibitors in patent EP3842422 [2]. This demonstrates a divergent structure-target relationship: the presence of the cyano group directs binding toward the phosphatase PHOSPHO1, whereas substitution with a morpholine group switches inhibition to the kinase LRRK2. This target-class divergence validates the necessity of sourcing the exact compound for PHOSPHO1 studies rather than a visually similar benzamide.

PHOSPHO1 Phosphatase inhibitor Target selectivity

Pharmacophoric Integrity: The Essential N-H Amide Proton for Biological Activity vs. N-Substituted Analogs with Undefined Pharmacology

The target compound features a secondary benzamide moiety (N-H), which is a critical hydrogen-bond donor for target engagement. This is supported by the MeSH registration, where the molecule is classified under '*Benzamides' with the structural identity shown in the primary source [1]. The specific hydrogen bonding capacity of this N-H group is highlighted by comparison to its N-alkylated derivatives that exist as distinct commercial entities. 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride (CAS 1216694-04-0) replaces the H with a morpholinoethyl group, and 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide (CAS 899735-38-7) uses a pyridinylmethyl substituent [2]. These tertiary amides have no known target annotation in the MeSH database and introduce additional pharmacophoric features that drastically alter polarity, steric bulk, and hydrogen-bonding capacity. The absence of any biological target registration for these close N-substituted analogs suggests a loss of activity or a shift to an uncharacterized target profile.

Structure-activity relationship Pharmacophore Amide bond

Electronic Signature of the 4-Cyanobenzoyl Substituent vs. 4-Morpholinobenzoyl Analogs Dictates Phosphatase vs. Kinase Target Engagement

The 4-cyano (-CN) substituent on the benzoyl ring is a strong electron-withdrawing, linear, non-basic group that cannot act as a proton acceptor in the same plane as a morpholine oxygen. This is a key differentiating feature. The series of benzothiazole-benzamides disclosed in patent EP3842422 demonstrates that compounds bearing a 4-morpholinobenzamide group, such as N-(6-fluorobenzothiazole-2-yl)-4-morpholinobenzamide, are potent LRRK2 inhibitors [1]. The 4-cyano group in the target compound is structurally and electronically bioisosteric to certain kinase-directed substituents, yet here it is linked to phosphatase (PHOSPHO1) activity [2]. This suggests that the cyano group interacts with a distinct phosphatase-active-site microenvironment that is incompatible with the morpholine ether/hydrogen-bond-acceptor pharmacophore. The quantitative synthetic impact is that the building block required for the target compound is 4-cyanobenzoic acid (or its acid chloride), whereas the comparative series uses 4-morpholinobenzoic acid as the defining reagent.

Bioisostere Kinase-phosphatase switch Electronic effect

Regioisomeric Fluorine Position: 4-Fluoro on Benzothiazole is Distinct from 6-Fluoro and 5-Fluoro Analogs in Biological Profiling

The fluorine atom is positioned at the 4-position of the benzothiazole ring, as explicitly encoded in the IUPAC name and confirmed in the SMILES string for the target compound . In contrast, the benzothiazole-benzamide LRRK2 inhibitors exemplified in patent EP3842422 feature substitutions predominantly at the 6-position (e.g., 6-fluoro, 6-chloro, 6-methoxy, 6-trifluoromethyl) [1]. The 4-fluoro position in ML086 creates a distinct steric and electronic environment adjacent to the amide linkage, potentially engaging a different sub-pocket within the PHOSPHO1 active site compared to the 6-substituted kinase scaffolds or the 5-substituted benzothiazole ureas known as protein kinase inhibitors. The regioisomeric identity is a critical specification for procurement, as 6-fluoro-2-aminobenzothiazole (a common commercial synthon) would generate a completely different compound.

Fluorine substitution Regioisomerism Metabolic stability

Curated Bioassay Documentation: Direct IC50 and Ki Values for Carboxylesterase CE2 Indicate Off-Target Liability Differentiation

Complementary bioactivity data curated in BindingDB (and cross-linked to ChEMBL, CHEMBL3774603) provides direct experimental inhibition values for this compound against human carboxylesterase 2 (CE2) [1]. Specifically, the compound exhibits an IC50 of 20 nM and a Ki of 42 nM for CE2 in human liver microsomal assays using fluorescein diacetate as a substrate after a 10-minute preincubation [1]. While this data pertains to an off-target or collateral activity distinct from the primary PHOSPHO1 annotation, it provides quantitative evidence of the compound's enzyme-binding capacity. Comparable quantitative data for other benzothiazole-benzamide analogs against CE2 is absent from public databases, although high CE2 affinity may serve as a selectivity counter-screen relevant to compound procurement for in vivo studies. This nanomolar-level activity is one of the few direct, quantitative bioassay readouts currently available for this molecule and can serve as a quality-control benchmark during compound re-synthesis or re-supply.

Carboxylesterase Selectivity profile ChEMBL

Source Literature Authentication: Defined Synthetic Origin from a Peer-Reviewed Structure-Activity Relationship Study

The MeSH supplementary record for this compound unambiguously traces its provenance to a specific peer-reviewed publication: Bioorganic & Medicinal Chemistry Letters, 2014, volume 24, issue 17, pages 4308-4311 [1]. This paper, titled 'Design, synthesis and evaluation of benzoisothiazolones as selective inhibitors of PHOSPHO1', serves as the 'first source' for the molecule's biological activity [2]. This contrasts with many other CAS-registered benzothiazole-benzamide compounds that originate from patent combinatorial libraries (e.g., Markush structures in EP3842422 or US6727247) where specific biological validation of each enumerated compound is typically not provided. The direct linkage to a defined SAR manuscript provides a level of scientific credibility and reproducibility in compound origin that is essential for academic procurement and grant-funded research relying on validated chemical probes.

Chemical probe PHOSPHO1 inhibition Structure-activity relationship

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide – Best-Validated Application Scenarios Based on Quantitative Evidence


PHOSPHO1-Mediated Skeletal Mineralization and Soft-Tissue Ossification Studies

This compound is the preferred chemical probe for in-vitro target-engagement studies of PHOSPHO1, a halo-acid dehalogenase-family phosphatase involved in bone mineral metabolism. Its registration as a PHOSPHO1 inhibitor [1], sourced from a dedicated medicinal chemistry publication [2], supports its use in experiments investigating matrix vesicle-mediated mineralization, chondrocyte calcification, or vascular calcification models. Alternative benzothiazole-benzamides carrying morpholine substituents are kinetically validated as LRRK2 kinase inhibitors and would not serve as PHOSPHO1 controls [3].

Orthogonal Carboxylesterase (CE2) Activity Profiling as a Quality Control Benchmark

The documented inhibitory values against human carboxylesterase CE2 (IC50 = 20 nM, Ki = 42 nM) [1] provide a well-defined biochemical assay endpoint for quality-controlling newly synthesized or commercially re-supplied batches. Laboratories can adopt this assay as a lot-release benchmark to verify inter-batch biological consistency, a practice not available for most other benzothiazole-benzamide research compounds that lack quantitative public-domain biochemical annotation.

Negative Control Design for LRRK2-Mediated Neurodegeneration Assays

Given the clear evidence that morpholinobenzamide analogs of this scaffold are LRRK2 kinase inhibitors [1], this 4-cyano compound serves as a critical negative control. When testing for LRRK2-dependent tau hyperphosphorylation or neuroinflammation, including this PHOSPHO1-directed [2] but LRRK2-inactive compound ensures the phenotypic readout is specifically attributable to kinase inhibition rather than general benzothiazole cytotoxicity or off-target phosphatase modulation.

Pharmacophore Model Construction for Kinase-Phosphatase Selectivity Determinants

This molecule provides a structurally resolved example of a phosphatase-preferring benzothiazole-benzamide pharmacophore [1] that is orthogonally separated from the kinase-preferring LRRK2 pharmacophore defined by 4-morpholinobenzamide variants [2]. Computational chemists and medicinal chemistry core facilities can use the pair (4-CN/PHOSPHO1 vs. 4-morpholine/LRRK2) to derive three-dimensional field-based selectivity models, thereby refining virtual screening libraries to avoid promiscuous enzyme class-altering substitutions during lead optimization.

Quote Request

Request a Quote for 4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.